molecular formula C28H18O B14433035 2,2-Diphenylaceanthrylen-6(2H)-one CAS No. 76664-88-5

2,2-Diphenylaceanthrylen-6(2H)-one

Cat. No.: B14433035
CAS No.: 76664-88-5
M. Wt: 370.4 g/mol
InChI Key: KLFXQCAEFKYRLH-UHFFFAOYSA-N
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Description

2,2-Diphenylaceanthrylen-6(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylaceanthrylen-6(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as high temperature and the presence of catalysts.

Industrial Production Methods

Industrial production of such compounds often involves scaling up laboratory methods to larger reactors, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylaceanthrylen-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This could involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This might involve replacing one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.

Scientific Research Applications

2,2-Diphenylaceanthrylen-6(2H)-one could have various applications in scientific research, including:

    Chemistry: Studying its reactivity and properties to understand the behavior of polycyclic aromatic hydrocarbons.

    Biology: Investigating its potential biological activity, such as interactions with enzymes or receptors.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.

    Industry: Using it in the synthesis of advanced materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2,2-Diphenylaceanthrylen-6(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1-picrylhydrazyl: Known for its use as a radical scavenger in antioxidant studies.

    Anthracene: Another polycyclic aromatic hydrocarbon with applications in organic electronics and photochemistry.

Uniqueness

2,2-Diphenylaceanthrylen-6(2H)-one might be unique due to its specific ring structure and functional groups, which could confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

76664-88-5

Molecular Formula

C28H18O

Molecular Weight

370.4 g/mol

IUPAC Name

2,2-diphenylaceanthrylen-6-one

InChI

InChI=1S/C28H18O/c29-27-22-15-8-7-14-21(22)24-18-28(19-10-3-1-4-11-19,20-12-5-2-6-13-20)25-17-9-16-23(27)26(24)25/h1-18H

InChI Key

KLFXQCAEFKYRLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=C3C4=CC=CC=C4C(=O)C5=C3C2=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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